molecular formula C8H8N2O B120899 (E)-3-(pyridin-2-yl)acrylamide CAS No. 155375-22-7

(E)-3-(pyridin-2-yl)acrylamide

Cat. No.: B120899
CAS No.: 155375-22-7
M. Wt: 148.16 g/mol
InChI Key: MCLUCRHEDFROFW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(pyridin-2-yl)acrylamide is a chemical compound featuring an acrylamide group linked to a pyridine ring, a structure recognized in medicinal chemistry as a valuable fragment for designing novel therapeutic agents . The acrylamide moiety is a privileged scaffold in drug discovery, known for its ability to interact with biological targets through covalent bonding, often with cysteine residues, and to participate in Michael addition reactions due to its α,β-unsaturated carbonyl system . Compounds with this core structure are actively investigated for their potential to inhibit various enzymes and cellular pathways. Specifically, acrylamide derivatives analogous to this compound have demonstrated significant research interest as tubulin polymerization inhibitors, which can disrupt cell division and show cytotoxic activity against human cancer cell lines . Furthermore, related acrylamide-based compounds have been designed as potent inhibitors of enzymes like human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases such as rheumatoid arthritis , and have also been explored as KCNQ2 (Kv7.2) channel openers for the potential treatment of neuropathic pain . This spectrum of potential biological activities makes this compound a highly versatile and promising intermediate for researchers in synthetic chemistry and pharmaceutical development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155375-22-7

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4+

InChI Key

MCLUCRHEDFROFW-SNAWJCMRSA-N

SMILES

C1=CC=NC(=C1)C=CC(=O)N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)N

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)N

Synonyms

2-Propenamide,3-(2-pyridinyl)-,(E)-(9CI)

Origin of Product

United States

Synthetic Methodologies and Pathways for E 3 Pyridin 2 Yl Acrylamide

Acylation-Based Synthetic Routes

Acylation represents a direct and common approach for the formation of the amide bond in (E)-3-(pyridin-2-yl)acrylamide. This typically involves the reaction of an amine, such as 2-aminopyridine (B139424), with a reactive acrylic acid derivative.

Utilization of Acryloyl Chloride in the Preparation of Pyridyl Acrylamides

A primary method for synthesizing pyridyl acrylamides is the acylation of an aminopyridine with acryloyl chloride. google.com This reaction involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction. google.com The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions, such as polymerization of the acryloyl chloride.

Key parameters for this synthesis include maintaining a low temperature during the addition of acryloyl chloride to control the reaction's exothermicity. google.com Hindered pyridine (B92270) bases, like 2,6-lutidine, have been used to afford the corresponding acrylates without in-situ polymerization. researchgate.net

Parameter Condition Purpose
Reactants 2-Aminopyridine, Acryloyl ChlorideFormation of the amide bond
Base Triethylamine, Pyridine, K₂CO₃HCl scavenger
Solvent Acetone, Dichloromethane, ChloroformReaction medium
Temperature 0–5 °C to Room TemperatureTo control reactivity and prevent polymerization

Amide Formation Strategies for Terminal Acryl Units

Beyond the use of highly reactive acyl chlorides, other amide formation strategies are employed, often starting from the corresponding carboxylic acid. These methods utilize coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine. This approach is common in the synthesis of N-(pyridin-2-yl)amides, especially when dealing with sensitive substrates.

One established method involves the reaction of substituted cinnamic acids with 2-aminopyridine in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine. researchgate.net This procedure can be adapted for the synthesis of the target compound from 3-(pyridin-2-yl)acrylic acid. Other modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), are also effective for this transformation, though yields can be variable when using weakly nucleophilic amines like 2-aminopyridine. researchgate.net A strategy to overcome the low nucleophilicity of 2-aminopyridine involves using 2-aminopyridine-N-oxide as the nucleophile, followed by a reduction step to remove the N-oxide.

Coupling Reagent Description Typical Conditions
POCl₃/Triethylamine A classic method for amide bond formation from a carboxylic acid and an amine. researchgate.netChloroform, 5°C to room temperature. researchgate.net
HATU/BOP Peptide coupling reagents that form an activated ester intermediate.Often used with a non-nucleophilic base like DIPEA in solvents like DMF.
Tf-DMAP A triflylpyridinium reagent that rapidly activates carboxylic acids for aminolysis. organic-chemistry.orgRoom temperature, short reaction times (e.g., 5 minutes). organic-chemistry.org

Metal-Catalyzed Synthetic Approaches

Palladium catalysis offers sophisticated methods for constructing both the pyridine core and for forming key carbon-carbon bonds in the synthesis of pyridyl acrylamides.

Palladium(II)-Catalyzed Pyridine Synthesis from Oxime Ethers Incorporating Acrylamide (B121943) Derivatives

An advanced strategy involves the construction of the substituted pyridine ring itself through a palladium(II)-catalyzed reaction. nih.govrsc.org This method utilizes β-aryl-substituted α,β-unsaturated oxime ethers and alkenes to build the pyridine core via C-H activation. rsc.org Acrylamide derivatives are tolerated in this reaction, allowing for their incorporation into the final pyridine structure. rsc.org The mechanism is proposed to proceed through a Pd-catalyzed electrophilic C-H alkenylation of the oxime, which generates a 1-azatriene intermediate. This intermediate then undergoes aza-6π-electrocyclization and subsequent aromatization to yield the multi-substituted pyridine product. nih.gov This approach is particularly useful for creating complex pyridine derivatives that might be difficult to access through functionalization of a pre-existing pyridine ring. rsc.org

Component Role Example
Catalyst Pd(OAc)₂Facilitates C-H activation. nih.gov
Ligand Sterically hindered pyridineModulates catalyst activity. nih.gov
Substrates α,β-unsaturated oxime ether, AcrylamideBuilding blocks for the pyridine ring. rsc.org
Reaction Type C-H Alkenylation, Aza-6π-electrocyclizationKey mechanistic steps. nih.gov

A related and widely used metal-catalyzed method is the Heck reaction, which couples an aryl halide with an alkene. libretexts.org In this context, 2-bromopyridine (B144113) could be reacted with acrylamide in the presence of a palladium catalyst to form the C-C bond, yielding 3-(pyridin-2-yl)acrylamide. researchgate.net Challenges in Heck reactions involving N-heteroaryl halides can arise from catalyst poisoning due to coordination of the heteroatom to the palladium center. nih.gov

Multi-Step Synthesis with Pyridine and Acrylamide Precursors

Multi-step syntheses often build the acrylamide side chain onto a pyridine precursor through condensation reactions. A common strategy is the Knoevenagel or Doebner condensation. For instance, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides has been achieved by first preparing substituted cinnamic acids via a Doebner reaction (reacting a substituted benzaldehyde (B42025) with malonic acid in the presence of pyridine and piperidine). researchgate.net The resulting cinnamic acid is then coupled with 2-aminopyridine to form the final product. researchgate.net

A similar pathway to this compound would involve the condensation of pyridine-2-carboxaldehyde with a suitable active methylene (B1212753) compound like 2-cyanoacetamide, followed by modification or hydrolysis of the cyano group. rsc.org Alternatively, condensation of pyridine-4-carboxaldehyde with N,N-dimethylacrylamide under basic conditions is known to produce the corresponding (E)-isomer, a method that could be adapted for the pyridin-2-yl analogue.

Example Pathway: Doebner-style Condensation

Step 1: Reaction of pyridine-2-carboxaldehyde with malonic acid in a pyridine/piperidine medium to yield (E)-3-(pyridin-2-yl)acrylic acid.

Step 2: Conversion of (E)-3-(pyridin-2-yl)acrylic acid to an activated form (e.g., acid chloride with thionyl chloride).

Step 3: Reaction of the activated acid with ammonia (B1221849) or an appropriate amine to form the final acrylamide product.

Stereoselective Synthesis of (E)-Isomers in Pyridyl Acrylamides

In the synthesis of 3-substituted acrylamides, controlling the stereochemistry of the carbon-carbon double bond is critical. The (E)-isomer, where the substituent groups are on opposite sides of the double bond, is often the thermodynamically more stable and desired product.

In condensation reactions like the Knoevenagel or Doebner reaction, the formation of the (E)-isomer is generally favored due to lower steric hindrance in the transition state and greater stability of the final trans-configured product. researchgate.net The reaction conditions can be optimized to maximize the yield of the (E)-isomer.

Similarly, in metal-catalyzed reactions like the Heck reaction, the stereochemical outcome is dictated by the mechanism of migratory insertion and subsequent β-hydride elimination, which typically favors the formation of the (E)-alkene. While the (Z)-isomer can sometimes form, it may isomerize to the more stable (E)-isomer under the reaction conditions, especially with longer reaction times. libretexts.org In some cases, photoisomerization can be used to convert a (Z)-isomer to the (E)-form or to create a mixture of isomers. rsc.org Computational studies and experimental techniques, such as low-temperature NMR, can be used to identify and quantify the different isomers present in a sample. nih.gov

Investigation of Reaction Mechanisms and Reactivity Profiles of E 3 Pyridin 2 Yl Acrylamide

Nucleophilic Addition Reactions

The chemical reactivity of (E)-3-(pyridin-2-yl)acrylamide is significantly influenced by the acrylamide (B121943) moiety, which functions as a Michael acceptor. This structural feature renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to conjugate addition by a variety of nucleophiles.

The core reactivity of the acrylamide group in this compound involves the Michael-type addition, a 1,4-conjugate addition of a nucleophile to the activated alkene. This reaction is fundamental to both its synthetic utility and its interactions with biological molecules.

The aza-Michael addition involves the reaction of nitrogen-based nucleophiles, such as primary or secondary amines, with the electrophilic double bond of the acrylamide. This reaction proceeds through the nucleophilic attack of the amine on the β-carbon, leading to the formation of a β-amino propionamide derivative. researchgate.netresearchgate.net The reaction is versatile and can be influenced by several factors, including the nature of the amine, the solvent, and the presence of catalysts. researchgate.netresearchgate.net

Primary amines can potentially undergo a second addition to form a tertiary amine di-adduct, although this is often controlled by reaction conditions. researchgate.net Studies on general acrylamides have shown that the aza-Michael addition is often reversible, especially upon heating, which can regenerate the parent acrylamide from the 3-(alkylamino)propionamide adduct. researchgate.netnih.gov The activation energy for the forward Michael addition is typically lower than that of the reverse elimination reaction. researchgate.netnih.gov The reaction can be catalyzed by acids, bases, or organocatalysts, and in some cases, can proceed without a catalyst, particularly with more nucleophilic amines. researchgate.netresearchgate.netgeorgiasouthern.edu The use of protic solvents like methanol/water mixtures has been shown to accelerate the reaction rate compared to aprotic solvents. nih.gov

Table 1: Representative Conditions for Aza-Michael Additions to Acrylamides

Amine NucleophileMichael AcceptorCatalyst/SolventTemperatureYieldReference
AnilineN,N-dimethyl acrylamideImidazolium chloride (0.3 equiv), solvent-free110 °C69% researchgate.net
PiperazineHOPO-acrylamideMethanol/WaterRoom Temp (3 days)87% nih.gov
N-methylbenzyl amineHOPO-acrylamideMethanol/Water (2:3)Room Temp (3 days)71% nih.gov
EthanolamineAcrylateSolvent/catalyst-freeRoom TempNot specified researchgate.net

The thio-Michael (or thia-Michael) addition is a highly efficient and often rapid reaction involving the conjugate addition of a thiol nucleophile to the acrylamide moiety. This reaction is of particular importance as it mirrors the interaction of this compound with cysteine residues in proteins. The reaction is typically base- or nucleophile-catalyzed. nih.govnsf.gov

In the base-catalyzed mechanism, a base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻), which then attacks the β-carbon of the acrylamide. nih.govnsf.gov Nucleophilic catalysis, for instance by phosphines like tris(2-carboxyethyl)phosphine (TCEP), involves the initial attack of the phosphine on the acrylamide, generating a zwitterionic enolate that is a strong base capable of deprotonating the thiol to initiate the reaction. researchgate.netrsc.org The reaction kinetics are dependent on several factors, including the pKa of the thiol, solvent polarity, and steric hindrance. nih.govnih.gov While often considered irreversible, especially in the context of covalent inhibitors, the reversibility of the thio-Michael reaction has been noted under certain conditions. nih.gov

Table 2: Kinetic Data for Thio-Michael Addition to Acrylamide

ThiolSecond-Order Rate Constant (k)ConditionsReference
L-cysteine0.34 ± 0.02 dm³ mol⁻¹ s⁻¹303 K oup.com
Glutathione0.18 ± 0.02 dm³ mol⁻¹ s⁻¹303 K oup.com
Tris(2-carboxyethyl)phosphine (TCEP)0.07 M⁻¹s⁻¹pH 7.4 nih.gov
Boc-Cys-OMe1.17 M⁻¹s⁻¹pH 7.0 nih.gov

The electrophilic nature of the acrylamide "warhead" in this compound facilitates its covalent interaction with nucleophilic amino acid residues in proteins. This reactivity is the basis for its mechanism of action in many biological contexts, particularly as a covalent inhibitor.

The side chain of the amino acid lysine contains a primary ε-amino group, which is a potent nucleophile at physiological pH. This amino group can react with the acrylamide moiety of this compound via an aza-Michael addition. researchgate.net Studies investigating the reactivity of various amino acids with acrylamide have demonstrated that lysine is highly reactive. acs.orginternationalscholarsjournals.com The reaction results in the formation of a stable covalent bond, producing a β-amino propionamide adduct. researchgate.net

The reactivity is pH-dependent, increasing significantly at pH values above the pKa of the ε-amino group (around 10.5), where the amine is deprotonated and more nucleophilic. jst.go.jp However, reactions can still proceed at physiological pH. Research has shown that lysine can form both 1:1 and 2:1 adducts with acrylamide, reacting at both the α- and ε-amino groups, highlighting its high capacity for scavenging acrylamide molecules. acs.orgjst.go.jpresearchgate.net This covalent modification of lysine residues can alter protein structure and function.

Table 3: Elimination of Acrylamide by Amino Acids

Amino Acid% Acrylamide Eliminated (Natural pH)% Acrylamide Eliminated (pH 7.0)Reference
Cysteine94.4%94.8% internationalscholarsjournals.com
Glycine72.1%73.5% internationalscholarsjournals.com
Lysine69.6%70.3% internationalscholarsjournals.com
Methionine34.5%36.2% internationalscholarsjournals.com
Asparagine7.4%12.1% internationalscholarsjournals.com

The interaction with cysteine residues is a key feature of acrylamide-containing compounds in chemical biology and drug design. The thiol (sulfhydryl) group of the cysteine side chain is a powerful nucleophile, particularly in its deprotonated thiolate form, and readily attacks the β-carbon of the acrylamide warhead in a thio-Michael addition. nih.govresearchgate.net This reaction forms a stable thioether linkage, resulting in irreversible covalent modification of the protein. nih.gov

Targeting non-catalytic cysteine residues with acrylamide-based electrophiles is a widely employed strategy for developing potent and selective covalent inhibitors. biorxiv.org The rate-limiting step of this reaction is typically the nucleophilic attack of the thiolate on the electron-deficient β-carbon of the olefin. biorxiv.orgsemanticscholar.org The reactivity of a specific cysteine residue is influenced by its local microenvironment within the protein; the presence of nearby positively charged residues like lysine or arginine can facilitate the reaction by stabilizing the transition state or lowering the pKa of the thiol group. nih.gov This covalent binding strategy can lead to prolonged duration of action and high target specificity. nih.gov

Reactivity with Biological Nucleophiles

Reactions with Glutathione

The reaction between this compound and glutathione (GSH) is characterized as a Michael-type conjugate addition. mdpi.com Acrylamides are classified as soft electrophiles due to their conjugated α,β-unsaturated carbonyl structure, which allows for delocalization of pi-electrons. nih.gov Consequently, they react preferentially with soft nucleophiles like the thiol group of glutathione. nih.gov The reaction mechanism involves a nucleophilic attack from the thiol group of glutathione on the electrophilic β-carbon of the acrylamide's vinyl group. mdpi.comresearchgate.net

The reactivity is significantly influenced by pH, as the deprotonated thiol group, or thiolate anion (RS-), is a much more potent nucleophile. mdpi.comresearchgate.net This addition results in the formation of a stable, non-toxic adduct, a pathway that is considered a key mechanism for the detoxification of acrylamides in biological systems. nih.govnih.gov Studies on general acrylamide reactivity show that the second-order rate constants for reactions with GSH are significant and can be correlated with cytotoxicity. nih.govnih.gov The reaction with GSH is often rapid and can be a primary route of elimination for acrylamide compounds from the body. nih.gov

Reaction FeatureDescription
Reaction Type Michael (1,4-conjugate) addition mdpi.com
Nucleophile Glutathione (specifically the thiol group, -SH) nih.gov
Electrophilic Center β-carbon of the acrylamide vinyl group researchgate.net
Key Reactive Species Thiolate anion (deprotonated thiol) mdpi.comresearchgate.net
Outcome Formation of a stable glutathione-acrylamide adduct nih.gov

Pericyclic and Concerted Reactions

Morita-Baylis-Hillman Reaction Dynamics of N-Substituted Acrylamides

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. beilstein-journals.orgnih.gov However, the use of N-substituted acrylamides as the activated alkene in MBH reactions presents notable challenges. academie-sciences.fracademie-sciences.fr

Compared to other activated alkenes like acrylates or nitriles, acrylamides are often reported to be inert or poorly reactive. academie-sciences.fracademie-sciences.fr This reduced reactivity is attributed to several factors:

Weaker Electron-Withdrawing Ability : The amide group is generally a weaker electron-withdrawing group, which results in a less electrophilic β-carbon and thus a lower reactivity as a Michael acceptor. academie-sciences.frresearchgate.net

Competitive Reactions : When a basic tertiary amine is used as the catalyst, a competitive acid-base reaction can occur due to the presence of the relatively acidic proton on the nitrogen atom of secondary amides. academie-sciences.fracademie-sciences.fr

The reaction is characterized by a notoriously slow rate, which has limited its broader application. researchgate.net To overcome these limitations, specific reaction conditions must be optimized. Research has shown that using certain catalysts, such as 3-Hydroxyquinuclidine (3-HQD), or additives like phenol in the reaction mixture can improve yields. nih.govacademie-sciences.fr Finding a balance between activating the desired MBH coupling and preventing undesired side reactions, such as the Cannizzaro reaction of the aldehyde, is crucial for success. academie-sciences.fracademie-sciences.fr

FactorInfluence on MBH Reaction with Acrylamides
Substrate Reactivity Generally low due to the weaker electron-withdrawing nature of the amide group. academie-sciences.frresearchgate.net
Catalyst Choice of catalyst is critical; basic tertiary amines can cause side reactions. academie-sciences.fracademie-sciences.fr
Additives Additives like phenol can promote the reaction and improve yields. nih.gov
Reaction Rate Typically very slow, often requiring extended reaction times. nih.govresearchgate.net

Influence of Substituents on Chemical Reactivity

Electronic Effects and Inductive Properties of the Pyridine (B92270) Moiety

This electron-withdrawing character of the pyridine ring deactivates the aromatic system towards electrophilic substitution but, more importantly, it activates the α,β-unsaturated system of the acrylamide moiety. By pulling electron density away from the vinyl group, the pyridine ring increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This activation is a key factor in reactions such as the Michael addition with glutathione. The electron-rich nitrogen atom within the pyridine structure can also participate in forming hydrogen bonds, which can influence the molecule's solubility and interactions with catalysts or solvents. mdpi.com

Position of Aza-GroupHammett Constant (σ)Electronic Effect
2-position (ortho)0.878Electron-withdrawing rsc.org
3-position (meta)0.740Electron-withdrawing rsc.org
4-position (para)1.105Strongly Electron-withdrawing rsc.org

Impact of Steric Hindrance on Reaction Efficiency

Steric hindrance plays a crucial role in determining the efficiency and rate of chemical reactions involving this compound. The spatial arrangement of atoms and groups near the reactive centers—the vinyl group and the amide functionality—can impede the approach of reactants and catalysts.

In the case of this compound, the pyridine ring attached to the β-carbon introduces significant steric bulk. This bulk can hinder the trajectory of an incoming nucleophile aiming to attack the β-carbon. Similarly, in catalyzed reactions like the Morita-Baylis-Hillman reaction, the size of the pyridine substituent can affect the formation of the necessary transition states involving the substrate and the catalyst. Differences in reactivity among various substituted acrylamides have been partially attributed to steric factors. nih.govnih.gov Therefore, while the electronic effects of the pyridine ring activate the molecule for nucleophilic attack, the steric hindrance it presents may concurrently reduce the reaction rate compared to a less bulky substituent.

Protonation State and pKa-Dependent Reactivity

The reactivity of this compound is highly dependent on the pH of the reaction medium due to the presence of the basic pyridine nitrogen. Pyridine is known to be sensitive to acidic conditions, and its nitrogen atom can be protonated. mdpi.com The pKa of pyridinium (B92312) ion is approximately 5.2, meaning that in acidic solutions (pH < 5), the pyridine ring will exist predominantly in its protonated, positively charged form.

This protonation has a profound impact on the electronic properties of the molecule. The resulting pyridinium cation is a much stronger electron-withdrawing group than the neutral pyridine ring. This enhanced inductive effect significantly increases the polarization of the α,β-unsaturated system, making the β-carbon even more electrophilic and thus more reactive towards nucleophiles.

pH ConditionState of this compoundState of Glutathione (GSH)Expected Reactivity
Acidic (pH < 5) Pyridine ring is protonated (pyridinium); highly activated electrophile.Thiol group is protonated (-SH); poor nucleophile.Low
Neutral (pH ~ 7) Pyridine ring is mostly neutral; moderately activated electrophile.Thiol group is mostly protonated (-SH); weak nucleophile.Moderate
Basic (pH > 9) Pyridine ring is neutral; moderately activated electrophile.Thiol group is deprotonated (thiolate, -S⁻); strong nucleophile.High

pH-Dependent Reaction Kinetics

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the pH-dependent reaction kinetics of this compound. While the reactivity of the broader class of acrylamides is known to be influenced by pH, dedicated research providing explicit kinetic data, such as rate constants at varying pH levels or detailed pH-rate profiles for this particular compound, is not publicly available.

The general chemical principles governing related structures suggest that the reactivity of this compound would indeed be susceptible to changes in pH. This is due to two primary structural features: the electrophilic α,β-unsaturated amide system and the basic pyridin-2-yl group.

The pyridin-2-yl moiety, with a pKa value characteristic of pyridine derivatives, will exist in its protonated (pyridinium) form under acidic conditions and as the neutral pyridine at higher pH. The protonation state of this ring would significantly influence the electronic properties of the entire molecule. Protonation would render the pyridine ring electron-withdrawing, which could, in turn, affect the electrophilicity of the β-carbon in the acrylamide system, potentially influencing its susceptibility to nucleophilic attack in reactions such as Michael additions.

Furthermore, the amide functionality itself can undergo hydrolysis, a reaction that is well-known to be catalyzed by both acid and base. In acidic conditions, the reaction is typically initiated by the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of hydrolysis of this compound would therefore be expected to exhibit a complex dependence on pH, likely showing increased rates at both low and high pH values.

However, without specific experimental data, any discussion of the precise pH-rate profile, the relative rates of different reactions (e.g., hydrolysis vs. Michael addition), or the exact kinetic parameters remains speculative. The generation of detailed research findings and data tables, as requested, is contingent on the availability of such experimental studies.

Polymerization Characteristics and Macromolecular Applications of E 3 Pyridin 2 Acrylamide

Free Radical Copolymerization Studies

Free radical copolymerization is a common method to synthesize polymers with tailored properties by combining two or more different monomers. The behavior of a specific monomer, such as (E)-3-(pyridin-2-yl)acrylamide, in such a reaction is quantitatively described by its reactivity ratios and Alfrey-Price parameters.

Monomer Reactivity Ratios in Copolymer Systems

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain radical to add a monomer of its own kind versus a comonomer. For a copolymer system involving this compound (M1) and a comonomer (M2), the reactivity ratios would be defined as the ratio of the rate constant for the radical of M1 adding another M1 molecule to the rate constant of it adding an M2 molecule.

This data is determined experimentally for each specific comonomer pair. However, no published studies providing the monomer reactivity ratios for this compound with any comonomer were found.

Resonance Stabilization and Polarization Characteristics (Q and e values)

The Alfrey-Price Q-e scheme is an empirical method used to predict monomer reactivity ratios. The 'Q' value represents the resonance stabilization of the monomer and its radical, while the 'e' value describes the polarity of the vinyl group, which influences the electrostatic interactions between the growing radical and the monomer.

For context, related monomers have established Q-e values; for example, acrylamide (B121943) has a Q value of 0.23 and an e value of 0.54, while 2-vinyl pyridine (B92270) has a Q value of 1.30 and an e value of -0.50. stanford.eduresearchgate.net The Q-e values for the specific compound of interest, this compound, have not been determined or reported in the available literature.

Cross-Linking in Polymeric Materials

Cross-linkers are crucial components in the formation of three-dimensional polymer networks, such as hydrogels. A molecule like this compound, if modified to have two polymerizable groups, could potentially act as a cross-linker. The pyridyl group would introduce specific functionalities, such as pH-responsiveness, into the resulting material.

Development of Hydrogels Utilizing Pyridyl Acrylamide Cross-Linkers

Hydrogels are water-swollen polymer networks. The incorporation of pyridyl-containing units, such as those from this compound, into a hydrogel network can impart pH-sensitivity. researchgate.net The pyridine nitrogen can be protonated at acidic pH, leading to electrostatic repulsion between polymer chains and increased swelling. While the synthesis of hydrogels using various acrylamide and pyridyl-containing monomers is well-documented, specific research detailing the use of this compound as a cross-linker could not be located.

Impact of Spacer Units and Charge on Hydrogel Rheological Properties

The rheological properties of a hydrogel, such as its stiffness and viscosity (described by the storage modulus, G', and loss modulus, G''), are highly dependent on its molecular structure. Key factors include the cross-linking density, the chemical nature of the polymer backbone, and the presence of charges. The introduction of a charge via the pyridyl group would be expected to significantly alter the hydrogel's rheological behavior in response to pH changes. Furthermore, the length and flexibility of any spacer unit within the cross-linker would affect the mobility of the polymer chains and thus the mechanical properties of the gel. nih.gov However, without specific studies on hydrogels cross-linked with this compound, a detailed analysis of these impacts is not possible.

Coordination Chemistry and Supramolecular Assembly Involving E 3 Pyridin 2 Yl Acrylamide

Ligand Properties of the Pyridine (B92270) Nitrogen in Metal Complexation

The pyridine nitrogen in (E)-3-(pyridin-2-yl)acrylamide acts as a primary site for metal coordination. As a heterocyclic amine, pyridine is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. wikipedia.org The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which can be readily donated to a vacant orbital of a metal ion, forming a coordinate covalent bond.

The coordination of the pyridine nitrogen can lead to the formation of various complex geometries, including linear, tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands. wikipedia.orgjscimedcentral.com In the context of this compound, the pyridine moiety typically acts as a monodentate ligand through its nitrogen atom.

Table 1: General Coordination Properties of Pyridine Ligands

Property Description
Coordination Site Nitrogen atom
Hapticity Typically monodentate
Basicity (pKa of pyridinium (B92312) ion) ~5.2
Bonding Primarily σ-donation from the nitrogen lone pair

| Typical Metal Ions | Transition metals (e.g., Cu(II), Ni(II), Ag(I), Ru(II), Pd(II)), Lanthanides |

Research on related pyridine-amide ligands has demonstrated their ability to form stable metal complexes. For instance, pyridine-2-carboxamide and its derivatives are known to act as chelating ligands, coordinating through both the pyridine nitrogen and the amide oxygen or nitrogen. researchgate.net While this compound is less likely to act as a simple bidentate chelating ligand due to the larger distance and conformational rigidity between the pyridine nitrogen and the amide group, the potential for bridging or more complex coordination modes exists.

Design Principles for Pyridine-Acrylamide Based Ligands

The design of ligands based on the pyridine-acrylamide framework is guided by the desire to create molecules with specific coordination preferences and the ability to self-assemble into predictable supramolecular structures. The versatility of this scaffold allows for systematic modifications to tune the electronic and steric properties of the ligand, thereby influencing the geometry and stability of the resulting metal complexes and the nature of the intermolecular interactions.

Key design principles for pyridine-acrylamide based ligands include:

Modification of the Pyridine Ring: Substitution on the pyridine ring can alter its electronic properties. Electron-donating groups will increase the basicity of the nitrogen atom, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups will decrease the basicity.

Modification of the Acrylamide (B121943) Group: The amide nitrogen and carbonyl oxygen of the acrylamide moiety are potential sites for hydrogen bonding. Modification of the substituents on the amide nitrogen can influence the hydrogen bonding capabilities and the steric hindrance around the coordination site.

Variation of the Linker: The ethylene (B1197577) linker between the pyridine ring and the acrylamide group influences the spatial relationship between these two functional groups. Altering the length or rigidity of this linker can change the ligand's bite angle and its potential to act as a chelating or bridging ligand.

Introduction of Additional Functional Groups: The incorporation of other functional groups can introduce additional coordination sites or non-covalent interaction motifs, leading to the formation of polynuclear complexes or extended supramolecular networks.

The interplay between metal coordination at the pyridine nitrogen and hydrogen bonding involving the acrylamide group is a crucial aspect of the supramolecular chemistry of these ligands. The acrylamide moiety can form robust hydrogen bonds, such as N-H···O=C and N-H···N, which can direct the assembly of metal complexes into higher-order structures like chains, layers, or three-dimensional networks. rsc.org

Table 2: Potential Non-Covalent Interactions in Pyridine-Acrylamide Systems

Interaction Type Donor Acceptor
Hydrogen Bonding Amide N-H Carbonyl O, Pyridine N
π-π Stacking Pyridine ring Pyridine ring

| Halogen Bonding | Halogenated derivatives | Pyridine N, Carbonyl O |

The deliberate design of pyridine-acrylamide ligands, taking into account these principles, allows for the rational synthesis of coordination polymers and metal-organic frameworks (MOFs) with desired topologies and properties. The ability to control the self-assembly process through a combination of coordination bonds and weaker intermolecular forces is a hallmark of crystal engineering and supramolecular chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies for E 3 Pyridin 2 Yl Acrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "(E)-3-(pyridin-2-yl)acrylamide". hpst.czugr.es By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. europa.eu

For "this compound", the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridyl ring, the vinyl group, and the amide N-H. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The vinyl protons, due to the electron-withdrawing effect of the adjacent carbonyl and pyridyl groups, are expected to be deshielded and appear as doublets with a large coupling constant characteristic of a trans-configuration. The amide proton would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift (around 165 ppm). The sp² carbons of the pyridine ring and the vinyl group will also show characteristic signals in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Pyridyl-H 7.0 - 8.5
Vinyl-H (α to C=O) 6.5 - 7.0
Vinyl-H (β to C=O) 7.5 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~165
Vinyl-C (α to C=O) 120 - 130
Vinyl-C (β to C=O) 135 - 145

Mass Spectrometry Techniques (HRMS, LC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of "this compound". The calculated exact mass of this compound (C₉H₈N₂O) is 160.0637 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netnih.gov This technique is particularly useful for assessing the purity of a sample by separating the target compound from any impurities or byproducts from the synthesis. nih.goveuropa.eufda.gov The retention time from the LC provides an additional point of identification, while the mass spectrometer confirms the identity of the eluting peaks. Tandem mass spectrometry (MS/MS) can be employed to obtain structural information through fragmentation analysis. europa.eu For "this compound", fragmentation would likely involve cleavage of the amide bond and fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netphenomenex.com The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N bonds. nih.gov

The N-H stretching vibration of the amide group typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong, sharp absorption expected around 1650-1680 cm⁻¹. The C=C stretching of the vinyl group and the pyridine ring will likely appear in the 1580-1640 cm⁻¹ region. The C-N stretching of the amide and the pyridine ring will be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹)
Amide N-H Stretch 3300 - 3500
Amide C=O Stretch (Amide I) 1650 - 1680
Alkene C=C Stretch 1620 - 1640
Pyridine C=C, C=N Stretch 1580 - 1600

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govresearchgate.net For "this compound", a successful single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the E-configuration of the double bond and the planarity of the molecule.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

For the polymeric derivative, poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining its molecular weight distribution. hpst.czlcms.cz GPC separates polymers based on their hydrodynamic volume in solution. lcms.cz

The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). cmu.edu The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer. The choice of eluent and calibration standards (e.g., polystyrene or poly(methyl methacrylate)) is critical for obtaining accurate results. For a polar polymer like poly(this compound), a polar organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with an added salt (e.g., LiBr) is often used as the mobile phase to prevent polymer aggregation and interaction with the column material.

Thermal Analysis Techniques (TGA, DSC) for Polymeric Derivatives

Thermal analysis techniques are essential for characterizing the thermal properties of poly(this compound). Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition profile of the polymer. The onset of decomposition and the temperature at which maximum weight loss occurs are key parameters obtained from a TGA thermogram.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. researchgate.net DSC is used to determine thermal transitions such as the glass transition temperature (Tg), which is a characteristic property of amorphous polymers. researchgate.net The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the Tg would be an important parameter influencing its mechanical properties and potential applications.

Computational Chemistry and Molecular Modeling of E 3 Pyridin 2 Acrylamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of (E)-3-(pyridin-2-yl)acrylamide. nih.gov These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov

The analysis of HOMO and LUMO energies is critical for predicting the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions. For instance, the energy gap between HOMO and LUMO can indicate the molecule's kinetic stability and its electronic transition properties, which are relevant for applications in organic electronics. researchgate.net MEP maps visually represent the electrophilic and nucleophilic sites on the molecule, guiding the prediction of how it will interact with other chemical species. nih.gov

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as infrared and UV-Vis spectra, which can then be compared with experimental data to validate the computational model. nih.govresearchgate.net For example, the calculated vibrational frequencies can be correlated with experimental IR spectra to confirm the molecular structure, including the presence of dimers in the solid state. nih.gov Theoretical UV-Vis spectra can help assign electronic transitions observed experimentally. nih.gov

Table 1: Calculated Electronic Properties of Acrylamide (B121943) Derivatives

PropertyCalculated ValueSignificance
HOMO-LUMO GapVaries with substitutionPredicts chemical reactivity and stability.
Dipole MomentVaries with substitutionIndicates the polarity of the molecule.
Electron AffinityVaries with substitutionRelates to the ability to accept an electron.
Ionization PotentialVaries with substitutionRelates to the ability to donate an electron.

Note: Specific values are dependent on the computational method and basis set used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules, allowing researchers to study conformational changes, solvent effects, and interactions with other molecules, such as proteins or polymers. vulcanchem.com

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between different conformations. This is particularly important for understanding how the molecule might bind to a biological target or pack in a crystal lattice. In the context of materials science, MD simulations can predict how acrylamide-based polymers will behave, including their solubility and morphology. chemrxiv.orgacs.org

Molecular Docking Studies for Intermolecular Association

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. smolecule.com This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific protein target. nih.govbohrium.com For derivatives of this compound, molecular docking can identify potential biological targets and predict the binding affinity and mode of interaction. nih.govresearchgate.net

For example, analogs of this compound have been investigated as inhibitors of Janus kinase 2 (JAK2), a protein implicated in cancer. nih.gov Molecular docking studies helped to understand how these compounds interact with the kinase domain of JAK2, revealing that even small structural changes can significantly affect their binding mode and inhibitory activity. nih.gov These studies can guide the optimization of lead compounds to enhance their potency and selectivity. bohrium.comnih.gov

Table 2: Representative Molecular Docking Results for Acrylamide Derivatives

Target ProteinDerivativePredicted Binding Energy (kcal/mol)Key Interacting Residues
JAK2 Kinase(E)-2-cyano-N-[(S)-1-phenylethyl]-3-(pyridin-2-yl)acrylamide (WP1065)VariesSpecific to binding pocket
Chikungunya Virus GlycoproteinsAcrylamide DerivativesVariesSpecific to binding site
Procaspase-3(E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazidesVariesInvolves chelation of zinc ion

Note: Binding energies are dependent on the specific docking program and scoring function used.

Prediction of pKa Values and Correlation with Experimental Reactivity

The pKa value, which quantifies the acidity of a compound, is a crucial parameter that influences its chemical reactivity, solubility, and pharmacokinetic properties. Computational methods, including semiempirical quantum chemical methods and specialized prediction platforms, can be used to estimate the pKa values of molecules like this compound and its derivatives. chemrxiv.orgpeerj.com

The pyridine (B92270) nitrogen in this compound is basic and can be protonated. The predicted pKa of the conjugate acid can be correlated with experimental observations of its reactivity in different pH environments. For instance, the protonation state of the pyridine ring can affect the molecule's electronic properties and its ability to participate in hydrogen bonding, thereby influencing its interaction with biological targets or its role in catalytic processes. peerj.com The acidity of the amide N-H can also be computationally assessed.

Computer-Aided Design Strategies for Novel Derivatives

The insights gained from quantum chemical calculations, MD simulations, and molecular docking can be integrated into computer-aided design (CADD) strategies to develop novel derivatives of this compound with enhanced properties. nih.govmdpi.comresearchgate.netmdpi.com CADD allows for the virtual screening and evaluation of a large number of potential derivatives before committing to their synthesis, saving time and resources. mdpi.com

By analyzing structure-activity relationships (SAR) from both experimental and computational data, researchers can identify key structural features that are important for a desired activity. bohrium.comresearchgate.net For example, if the goal is to develop a more potent enzyme inhibitor, CADD can be used to design modifications to the this compound scaffold that are predicted to improve binding affinity or selectivity. nih.gov This iterative process of design, computational evaluation, and subsequent synthesis is a cornerstone of modern drug discovery and materials development. mdpi.com

Q & A

Q. What are the standard synthetic routes for (E)-3-(pyridin-2-yl)acrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach involving: (i) Amide coupling : Reaction of pyridinylacrylic acid derivatives with amines using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane . (ii) Geometric isomer control : The E-configuration is stabilized by reaction conditions (e.g., low temperature, inert atmosphere) to minimize undesired Z-isomer formation .
  • Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity. Yield improvements (~60–80%) are achieved by adjusting stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for E-isomer: Jtrans=15.516.0HzJ_{trans} = 15.5–16.0 \, \text{Hz} ).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) Spectroscopy : Key stretches include C=O (~1675 cm1^{-1}) and amide N–H (~3300 cm1^{-1}) .
  • HPLC : Reversed-phase chromatography with UV detection ensures >95% purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the geometric isomerism or conformational flexibility of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions. For example, the E-configuration shows a dihedral angle >160° between pyridine and acrylamide planes .
  • Data interpretation : Compare experimental results with DFT (Density Functional Theory) calculations to validate electronic effects on isomer stability .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Mechanistic assays : Perform competitive binding studies (e.g., surface plasmon resonance) to confirm target engagement. For example, conflicting kinase inhibition data may arise from off-target effects; use isoform-specific assays to resolve discrepancies .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., nitro, fluoro groups) and correlate changes with activity trends. SAR studies on analogs show that electron-withdrawing groups enhance binding to hydrophobic pockets in enzymes .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., CDK7 or kinases). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3), solubility, and cytochrome P450 interactions. Derivatives with reduced metabolic liability (e.g., replacing methylthio with trifluoromethyl) show enhanced half-lives .

Q. What experimental approaches validate the proposed mechanism of action for this compound in cellular systems?

  • Methodological Answer :
  • Pathway analysis : Use Western blotting to measure downstream biomarkers (e.g., phosphorylated ERK or caspase-3 cleavage for apoptosis) .
  • Gene knockout/knockdown : CRISPR-Cas9-mediated deletion of putative targets (e.g., CDK7) can confirm dependency .
  • Metabolic tracing : 13^{13}C-labeled derivatives track intracellular distribution via LC-MS .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

  • Methodological Answer :
  • Quality control : Implement strict SOPs for reaction conditions (e.g., temperature ±1°C, argon atmosphere).
  • Analytical consistency : Use identical HPLC columns and mobile phases across batches.
  • Statistical tools : Apply ANOVA to assess variability significance; outliers may arise from trace metal contamination (use chelating agents during synthesis) .

Q. What are the best practices for archiving and sharing structural data of this compound derivatives?

  • Methodological Answer :
  • Public databases : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem.
  • Metadata standards : Include synthesis protocols, purity data, and spectral profiles (e.g., NMR shifts in DMSO-d6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.